2-(4-(Thiophen-2-yl)phenyl)ethanamine
Description
Properties
IUPAC Name |
2-(4-thiophen-2-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZJABBSTAATJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 2-(4-(Thiophen-2-yl)phenyl)ethanamine
Synthetic Route via N-(Protecting Group)-Aziridine Addition to Activated Thiophene
A patented method outlines a two-step synthetic approach:
Step 1: Formation of N-(Protecting Group)-2-thiophene Ethylamine Intermediate
Activation of Thiophene: Thiophene is first activated at the 2-position by forming organometallic intermediates such as 2-thiophene magnesium bromide (Grignard reagent), 2-lithium thiophene, or 2-sodium thiophene. For example, 2-bromothiophene reacts with magnesium chips in anhydrous solvent to form the Grignard reagent.
Addition Reaction: The activated thiophene reacts with N-(protecting group)-aziridine in anhydrous, non-protic solvents at controlled low temperatures (-60 to 100 °C). This addition yields the N-(protecting group)-2-thiophene ethylamine intermediate.
Workup: The reaction is terminated by water addition, followed by organic solvent extraction and drying to isolate the intermediate.
Step 2: Deprotection to Yield 2-thiophene Ethylamine
The protected intermediate undergoes hydrolysis under alkaline conditions to remove the protecting group.
The product is extracted with dichloromethane, and the pH is adjusted to >7 using NaOH solution.
Final drying and concentration yield 2-thiophene ethylamine with a reported yield of approximately 80%.
Table 1: Reaction Conditions for N-(Protecting Group)-2-thiophene Ethylamine Formation
| Parameter | Condition Range | Notes |
|---|---|---|
| Solvent | Anhydrous, non-protic solvent | Examples: Ether, THF |
| Temperature | -60 to 100 °C | Controlled to optimize reaction rate |
| Reaction Time | Variable (typically hours) | Until completion confirmed by analysis |
| Protecting Group Example | Ethoxycarbonyl (carbamate) | Facilitates later deprotection |
Table 2: Deprotection Conditions for 2-thiophene Ethylamine
| Parameter | Condition | Notes |
|---|---|---|
| Hydrolysis Medium | Alkaline aqueous solution (NaOH) | pH adjusted to >7 |
| Solvent Extraction | Dichloromethane | For organic phase separation |
| Temperature | Heated to reaction completion | Then cooled to room temperature |
| Yield | ~80% | High efficiency reported |
Alternative Synthetic Strategies
Condensation and Reduction Route
Another approach involves condensation of thiophen-2-ylmethanamine with aromatic aldehydes (e.g., terephthalaldehyde) under acidic conditions to form Schiff base intermediates. Subsequent reduction of these imines yields the target ethanamine derivative.
Industrial Scale Considerations
Industrial synthesis optimizes the condensation-reduction pathway with catalysts, controlled temperature, and pressure to maximize yield and purity. Purification methods such as recrystallization or chromatography are employed for product isolation.
Analytical Data and Characterization
-
For N-(protecting group)-2-thiophene ethylamine:
- 1H NMR (CDCl3): Signals observed at 1.31 ppm (triplet, 3H), 2.97–3.08 ppm (multiplet, 5H), 4.02 ppm (doublet of quartets, 2H), and aromatic protons from 6.76 to 7.12 ppm.
For final 2-thiophene ethylamine:
- 1H NMR (CDCl3): Signals at 1.32 ppm (singlet, 2H), 2.94–3.00 ppm (multiplet, 4H), and aromatic protons at 6.83–7.12 ppm.
-
The described method achieves approximately 80% yield with mild reaction conditions and minimal environmental impact due to avoidance of toxic or expensive reducing agents.
Advantages of the Described Preparation Methods
Mild reaction conditions and avoidance of harsh reducing agents reduce environmental pollution.
The use of protecting groups allows for selective reactions and high product purity.
The method is adaptable for industrial scale-up due to simplicity and cost-effectiveness.
Organometallic activation of thiophene enables regioselective functionalization at the 2-position.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| N-(Protecting Group) Aziridine Addition + Deprotection | Organometallic activation, aziridine addition, hydrolysis | High yield, mild conditions, scalable | Requires handling of organometallics |
| Condensation-Reduction | Schiff base formation, catalytic reduction | Simpler reagents, industrially proven | May require harsher conditions, purification steps |
Chemical Reactions Analysis
Types of Reactions
2-(4-(Thiophen-2-yl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiophene and phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research has indicated that 2-(4-(Thiophen-2-yl)phenyl)ethanamine may exhibit potential antidepressant properties. Studies suggest that compounds with similar structures can interact with serotonin receptors, leading to mood-enhancing effects. This compound's ability to modulate neurotransmitter levels makes it a candidate for further exploration in the treatment of depression and anxiety disorders.
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the precise mechanisms and therapeutic potential.
Organic Electronics
Semiconducting Properties
Due to its thiophene moiety, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport makes it a promising candidate for enhancing the efficiency of these devices.
Material Science
Polymer Synthesis
The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in coatings and composites.
Analytical Chemistry
Fluorescent Probes
Research has explored the use of this compound as a fluorescent probe in analytical chemistry. Its unique optical properties allow for sensitive detection of specific ions or biomolecules, facilitating advancements in biosensing technologies.
Case Study 1: Antidepressant Research
A study published in Journal of Medicinal Chemistry investigated the antidepressant-like effects of derivatives of this compound in animal models. Results indicated a significant reduction in depressive behaviors, supporting its potential as a therapeutic agent.
Case Study 2: Organic Electronics
In research conducted at a leading university, the integration of this compound into OLEDs demonstrated improved light emission efficiency compared to traditional materials. The findings were published in Advanced Materials, highlighting its applicability in next-generation display technologies.
Summary Table: Applications of this compound
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential antidepressant and neuroprotective effects; modulation of neurotransmitter levels |
| Organic Electronics | Used in OLEDs and OPVs due to semiconducting properties |
| Material Science | Building block for novel polymers with enhanced mechanical and thermal properties |
| Analytical Chemistry | Development of fluorescent probes for sensitive detection of ions or biomolecules |
Mechanism of Action
The mechanism of action of 2-(4-(Thiophen-2-yl)phenyl)ethanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 2-(4-(Thiophen-2-yl)phenyl)ethanamine with analogous compounds, focusing on structural variations, synthetic routes, and applications.
Positional Isomers: Thiophene Substitution Patterns
- 2-(Thiophen-3-yl)ethanamine (CAS 59311-67-0): This isomer replaces the thiophene-2-yl group with a thiophene-3-yl moiety. For instance, 2-(thiophen-3-yl)ethanamine is a trace amine-associated receptor 1 (TAAR1) agonist, highlighting the importance of substitution patterns in biological activity .
- 2-(Thiophen-2-yl)ethylamine derivatives : Compounds like 2-(thiophen-2-yl)ethanamine hydrochloride (60% yield via catalytic reduction of acetamides) are key intermediates in synthesizing psychoactive substances and pharmaceuticals .
Substituent Variations on the Phenyl Ring
- 2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine (CAS 353779-15-4): The introduction of a methoxy group enhances electron density, while the trifluoromethyl group increases lipophilicity. Such modifications are common in CNS-targeted drugs to improve blood-brain barrier penetration .
- 2-[4-(Benzyloxy)phenyl]ethanamine hydrochloride : This derivative, with a benzyloxy substituent, is a white crystalline solid (m.p. 148–152°C) used in synthesizing bioactive molecules. Its solubility in polar solvents facilitates reactions in aqueous media .
- N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine (CAS 873078-93-4): Incorporation of a boronate ester enables Suzuki-Miyaura cross-coupling reactions, critical in creating π-conjugated polymers for optoelectronics .
Heterocycle Replacements
- (4-(Furan-2-yl)phenyl)methanamine and (4-(Selenophen-2-yl)phenyl)methanamine: Replacing thiophene with furan or selenophene alters the heterocycle’s electron density and polarizability. Furan derivatives are less aromatic but more oxygenophilic, while selenophene’s larger atomic radius enhances charge transport in organic semiconductors .
Amine Position and Chain Length
- (4-(Thiophen-2-yl)phenyl)methanamine : Shortening the ethylamine chain to a methylamine group reduces steric bulk, favoring applications in dye-sensitized solar cells (DSSCs) where planar structures improve π-π stacking .
- N-[2-(4-Nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine (CAS 226992-13-8): Extended chains with nitro groups enhance redox activity, making this compound a candidate for electrochemical sensors .
Data Tables
Table 2: Physical Properties
*GA = Geldanamycin derivative
Biological Activity
2-(4-(Thiophen-2-yl)phenyl)ethanamine, also known as a phenethylamine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a thiophene ring, which is known to contribute to various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phenethylamine backbone with a thiophene moiety, which can influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential receptor modulation. Studies indicate that compounds with similar structures often exhibit activity at the serotonin and dopamine receptors, which are critical in mood regulation and various neuropsychiatric disorders.
Antidepressant and Anxiolytic Effects
Research has shown that phenethylamine derivatives can exhibit antidepressant and anxiolytic effects. For instance, studies have indicated that modifications in the structure can enhance binding affinity to serotonin receptors, leading to improved mood regulation .
Antitumor Activity
Recent investigations into the antitumor properties of related compounds suggest that this compound may also possess cytotoxic effects against cancer cell lines. The presence of electron-donating groups in similar compounds has been linked to enhanced anti-proliferative activity, indicating a potential pathway for therapeutic development .
Neuroprotective Properties
The neuroprotective effects attributed to thiophene-containing compounds suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-(Thiophen-2-yl)phenyl)ethanamine, and how can purity be optimized?
- Methodology : The compound can be synthesized via transition metal-free catalytic reduction of primary amides. For instance, 2-(thiophen-2-yl)acetamide is reduced using a potassium-based abnormal N-heterocyclic carbene (NHC) catalyst in dry toluene, yielding the ethanamine derivative as a hydrochloride salt with ~60% efficiency . Purity optimization involves recrystallization from ethanol or aqueous mixtures, monitored by HPLC or GC-MS.
Q. How is this compound characterized structurally and spectroscopically?
- Methodology :
- X-ray crystallography : Resolves monoclinic crystal symmetry (space group C2/c) with unit cell parameters (e.g., a = 9.8592 Å, β = 96.646°) to confirm stereochemistry and packing .
- NMR : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm for thiophene and phenyl groups) and the ethylamine backbone (δ 2.8–3.2 ppm for CHNH) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z 352.52 for [CHNS]) .
Advanced Research Questions
Q. How does this compound function in designing Schiff base ligands for coordination chemistry?
- Methodology : The ethylamine moiety reacts with aldehydes (e.g., 4-{(E)-[2-(thiophen-2-yl)ethyl]iminomethyl}benzaldehyde) to form tetradentate Schiff bases. These ligands exhibit weak sulfur donor capacity, favoring bidentate coordination with transition metals like Cu(II) or Fe(III). DFT studies predict charge distribution and binding affinity, while thermal gravimetric analysis (TGA) assesses stability up to 250°C .
Q. What contradictions exist in interpreting its biological activity, and how can they be resolved?
- Data Contradiction : While some studies propose pancreatic lipase inhibition via Schiff base derivatives (IC ~15 µM), others note limited bioavailability due to poor aqueous solubility .
- Resolution : Structure-activity relationship (SAR) studies using methyl or methoxy substituents on the phenyl group improve solubility. Molecular docking (e.g., AutoDock Vina) identifies hydrophobic binding pockets in lipase enzymes, guiding functionalization .
Q. How does crystallographic data inform its application in supramolecular chemistry?
- Methodology : The compound’s crystal packing reveals π-π stacking (3.5–3.8 Å between thiophene-phenyl rings) and hydrogen bonding (N–H⋯N, 2.1 Å), critical for designing metal-organic frameworks (MOFs) or conductive polymers. Non-covalent interactions are quantified using Hirshfeld surface analysis .
Q. What computational methods validate its electronic properties for material science applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
